Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate
Description
Contextual Significance of Nicotinate (B505614) Derivatives in Contemporary Chemical Research
Nicotinate derivatives, which are based on nicotinic acid (a form of vitamin B3), represent a vital class of heterocyclic compounds in modern chemical research. Their versatile structure serves as a key building block, or pharmacophore, in the development of new therapeutic agents. Researchers have successfully synthesized a wide array of nicotinate derivatives that exhibit significant biological activities.
These compounds are prominent in medicinal chemistry due to their wide-ranging effects. For example, various derivatives are investigated for their potential as antihypertensive, anti-inflammatory, and antimicrobial agents. The ability to modify the pyridine (B92270) ring of the nicotinate structure at various positions allows chemists to fine-tune the compound's properties to enhance efficacy and target specific biological pathways. This structural versatility makes them a cornerstone in the synthesis of novel pharmaceuticals and functional materials.
Overview of Pyridine Alkaloids and Related Heterocyclic Systems in Chemical Synthesis and Discovery
Pyridine alkaloids are a class of naturally occurring compounds that contain a pyridine ring structure. They are found in a diverse range of biological sources, including plants, insects, and marine organisms. These compounds perform a variety of functions in nature, from acting as defense mechanisms to serving as pheromones. mdpi.com
In the realm of chemical synthesis, pyridine alkaloids and related heterocyclic systems are of great interest. Their complex and often unique structures present compelling challenges for synthetic chemists, driving the development of new and innovative synthetic methodologies. Furthermore, the significant biological activities associated with these natural products make them attractive starting points for drug discovery programs. Many pyridine alkaloids have been shown to possess a range of bioactivities, including analgesic and antimicrobial properties. mdpi.com The study and synthesis of these molecules not only expand the toolkit of organic chemistry but also provide a theoretical basis for the development of new medicines and agrochemicals. myskinrecipes.com
Due to the lack of specific data for Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate, a data table cannot be generated.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-acetyl-2-methyl-6-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-4-16-11(15)8-5-9(7(3)13)10(14)12-6(8)2/h5H,4H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDITDTWYGVXPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)C(=C1)C(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization of Ethyl 5 Acetyl 6 Hydroxy 2 Methylnicotinate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Environments
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various types of protons and their respective electronic environments within a molecule. For Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic proton, the methyl groups, the ethyl ester moiety, and the hydroxyl group.
The sole aromatic proton on the pyridine (B92270) ring is anticipated to appear as a singlet in the downfield region of the spectrum, typically between δ 8.0 and 9.0 ppm, due to the deshielding effect of the aromatic system and the electron-withdrawing substituents. The protons of the methyl group attached to the pyridine ring at position 2 would likely resonate as a singlet at approximately δ 2.5-3.0 ppm. Similarly, the acetyl methyl protons are expected to produce a sharp singlet, also in the range of δ 2.5-3.0 ppm.
The ethyl ester group will be characterized by a quartet and a triplet. The methylene (B1212753) protons (-CH2-) adjacent to the ester oxygen are expected to appear as a quartet around δ 4.0-4.5 ppm, resulting from coupling with the neighboring methyl protons. These terminal methyl protons (-CH3) of the ethyl group will, in turn, show up as a triplet at approximately δ 1.0-1.5 ppm. The hydroxyl proton is often observed as a broad singlet, and its chemical shift can vary significantly depending on the solvent and concentration, but it is typically found in the downfield region.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 8.0 - 9.0 | Singlet |
| -OH | Variable (Broad) | Singlet |
| -O-CH₂-CH₃ | 4.0 - 4.5 | Quartet |
| Ring-CH₃ | 2.5 - 3.0 | Singlet |
| Acetyl-CH₃ | 2.5 - 3.0 | Singlet |
| -O-CH₂-CH₃ | 1.0 - 1.5 | Triplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Determination
Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbons of the ester and acetyl groups are expected to be the most downfield, typically resonating in the δ 160-200 ppm range. The carbon atoms of the pyridine ring will appear in the aromatic region, generally between δ 110 and 160 ppm. The specific chemical shifts will be influenced by the attached substituents. The carbon atom bearing the hydroxyl group (C6) and the carbon attached to the ester group (C3) will have characteristic shifts within this range. The methylene carbon of the ethyl ester will likely be found around δ 60-70 ppm, while the methyl carbons (ring methyl, acetyl methyl, and ethyl methyl) will appear in the upfield region of the spectrum, typically between δ 10 and 30 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Acetyl C=O | 190 - 200 |
| Ester C=O | 160 - 170 |
| Aromatic C-OH | 150 - 160 |
| Aromatic C | 110 - 150 |
| -O-CH₂-CH₃ | 60 - 70 |
| Ring-CH₃ | 20 - 30 |
| Acetyl-CH₃ | 20 - 30 |
| -O-CH₂-CH₃ | 10 - 20 |
Vibrational and Electronic Absorption Spectroscopy
Vibrational and electronic absorption spectroscopy techniques provide valuable information about the functional groups present in a molecule and its electronic structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to display several characteristic absorption bands.
A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic and aliphatic (methyl and ethyl) groups are expected to appear around 2850-3100 cm⁻¹. The spectrum will be characterized by two strong absorption bands in the carbonyl region: one for the acetyl C=O stretch, typically around 1680-1700 cm⁻¹, and another for the ester C=O stretch, usually at a higher frequency of 1720-1740 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected to be observed in the 1400-1600 cm⁻¹ region. Finally, the C-O stretching vibrations of the ester group will likely produce strong bands in the 1100-1300 cm⁻¹ range.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |
| Aromatic/Aliphatic C-H | C-H Stretch | 2850 - 3100 |
| Ester (C=O) | C=O Stretch | 1720 - 1740 |
| Acetyl (C=O) | C=O Stretch | 1680 - 1700 |
| Pyridine Ring | C=C and C=N Stretch | 1400 - 1600 |
| Ester (C-O) | C-O Stretch | 1100 - 1300 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The presence of a conjugated system, such as the substituted pyridine ring in this compound, gives rise to characteristic absorption bands in the UV-Vis spectrum. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy molecular orbitals (π*).
The spectrum is expected to show absorptions corresponding to π → π* transitions, which are characteristic of aromatic and conjugated systems. The presence of the carbonyl groups and the hydroxyl group, with their non-bonding electrons, may also lead to n → π* transitions, which are typically of lower intensity. The exact position of the absorption maxima (λmax) will depend on the extent of conjugation and the influence of the various substituents on the electronic structure of the pyridine ring.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of a compound and can offer clues about its structure through the analysis of fragmentation patterns.
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its exact molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the molecular ion, confirming the molecular formula.
Under electron ionization (EI), the molecular ion can undergo fragmentation, leading to the formation of various daughter ions. The fragmentation pattern can be diagnostic of the compound's structure. Common fragmentation pathways for this molecule might include the loss of the ethyl group (•C₂H₅) from the ester, the loss of an ethoxy radical (•OCH₂CH₃), or the cleavage of the acetyl group (•COCH₃). The analysis of these fragment ions helps to piece together the structural components of the molecule.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment | Description |
| [M]⁺ | Molecular Ion |
| [M - C₂H₅]⁺ | Loss of the ethyl group |
| [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |
| [M - COCH₃]⁺ | Loss of the acetyl group |
X-ray Diffraction (XRD) for Single-Crystal Structure Determination
A comprehensive search of scientific literature and crystallographic databases did not yield any specific studies detailing the single-crystal X-ray diffraction analysis of this compound. Consequently, detailed crystallographic data, including unit cell parameters, space group, bond lengths, bond angles, and intermolecular interactions for this specific compound, are not publicly available at this time.
While X-ray diffraction is a powerful technique for elucidating the three-dimensional atomic arrangement of crystalline solids, providing invaluable insights into molecular conformation, packing, and hydrogen-bonding networks, such an analysis has not been reported for the title compound.
For illustrative purposes, crystallographic studies on structurally related nicotinic acid derivatives have revealed diverse molecular conformations and supramolecular assemblies. However, due to the strict focus of this article on this compound, a discussion of these analogous structures is omitted.
Further research involving the synthesis of single crystals of this compound and subsequent X-ray diffraction analysis would be required to determine its precise solid-state structure. Such a study would provide definitive data for the tables below.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Empirical formula | Data not available |
| Formula weight | Data not available |
| Temperature | Data not available |
| Wavelength | Data not available |
| Crystal system | Data not available |
| Space group | Data not available |
| Unit cell dimensions | a = ? Å, α = ? ° |
| b = ? Å, β = ? ° | |
| c = ? Å, γ = ? ° | |
| Volume | Data not available |
| Z | Data not available |
| Density (calculated) | Data not available |
| Absorption coefficient | Data not available |
| F(000) | Data not available |
Table 2: Selected Bond Lengths (Å) for this compound
| Bond | Length (Å) |
| O-H | Data not available |
| C-O | Data not available |
| C-N | Data not available |
| C-C | Data not available |
Table 3: Selected Bond Angles (°) for this compound
| Atoms | Angle (°) |
| C-N-C | Data not available |
| C-C-O | Data not available |
| C-C-C | Data not available |
Table 4: Hydrogen Bond Geometry (Å, °) for this compound
| D-H···A | d(D-H) | d(H···A) | d(D···A) | ∠(DHA) |
| Data not available |
Computational Chemistry and Theoretical Investigations of Ethyl 5 Acetyl 6 Hydroxy 2 Methylnicotinate
Topological Analysis of Electron Density
Reduced Density Gradient (RDG) for Identification of Non-Covalent Interactions
Further research in the field of computational chemistry would be required to generate the specific data needed to populate these areas of study for Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate.
Structure Activity Relationship Sar Studies: Theoretical and Mechanistic Perspectives
Elucidating the Role of Substituents on Predicted Molecular Interactions and Reactivity
The acetyl group at the 5-position, being an electron-withdrawing group, can influence the electron density of the pyridine (B92270) ring. This can affect the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with biological macromolecules. The oxygen atom of the acetyl group can act as a hydrogen bond acceptor, potentially forming crucial contacts within a receptor's binding pocket.
The hydroxyl group at the 6-position is a key functional group that can act as both a hydrogen bond donor and acceptor. This dual capability allows for the formation of strong and specific interactions with amino acid residues in a protein target, such as serine, threonine, or tyrosine. The acidity of this hydroxyl group can also play a role in the molecule's ionization state at physiological pH, which can impact its solubility and ability to cross biological membranes.
The ethyl nicotinate (B505614) moiety at the 3-position is a significant contributor to the molecule's properties. The ester group can participate in hydrogen bonding and dipole-dipole interactions. Furthermore, the ethyl portion can engage in hydrophobic interactions. The ester is also susceptible to hydrolysis by esterases, which could represent a metabolic pathway for the compound.
Studies on related substituted pyridine derivatives have shown that the nature and position of substituents significantly impact their biological activity. For instance, the introduction of different functional groups can alter the binding affinity and selectivity for specific targets. Molecular modeling studies on substituted pyridines have highlighted the importance of specific residues, such as Lys661 and Asp555 in certain enzymes, in forming key interactions. nih.gov The electrostatic interactions are often a major driving force for the binding of such compounds. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Prediction of Binding Affinities
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.gov For ethyl 5-acetyl-6-hydroxy-2-methylnicotinate and its analogs, QSAR models can be developed to predict their binding affinities to a particular target, thereby guiding the design of more potent molecules.
A QSAR study typically involves the following steps:
Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 or Ki values) is compiled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), or 3D (e.g., molecular shape, surface area) descriptors.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.
For a hypothetical QSAR model of this compound analogs, descriptors related to the electronic properties (e.g., partial charges on atoms), steric properties (e.g., molar refractivity, van der Waals volume), and hydrophobic properties (e.g., logP) would likely be important. For example, a QSAR study on 6-substituted nicotine (B1678760) derivatives demonstrated that a combination of a lipophilicity parameter (π) and a steric parameter (molar volume) could account for the variation in binding affinity. researchgate.net
The generated QSAR equation would provide quantitative insights into the SAR. For instance, a positive coefficient for a particular descriptor would indicate that increasing the value of that descriptor leads to an increase in biological activity, and vice versa. These models can then be used to virtually screen new, unsynthesized compounds to predict their activities and prioritize them for synthesis and biological testing.
Table 1: Hypothetical QSAR Descriptors and Their Potential Impact on Binding Affinity
| Descriptor Category | Specific Descriptor | Potential Impact on Binding Affinity | Rationale |
| Electronic | Partial charge on hydroxyl oxygen | Positive | A more negative partial charge could enhance hydrogen bonding with donor groups in the receptor. |
| Electronic | Dipole moment | Variable | The optimal dipole moment depends on the polarity of the binding pocket. |
| Steric | Molar Refractivity of substituent at C2 | Negative | Increased bulk at this position might cause steric clashes with the receptor. |
| Steric | Molecular Volume | Variable | A certain volume may be optimal for fitting into the binding site. |
| Hydrophobic | LogP | Positive (up to a limit) | Increased lipophilicity can improve membrane permeability and hydrophobic interactions, but excessive lipophilicity can lead to poor solubility. |
Impact of Conformational Restriction and Cyclization Strategies on Molecular Properties
The flexibility of a molecule can be a double-edged sword in drug design. While conformational freedom allows a molecule to adapt to the shape of a binding site, it can also lead to an entropic penalty upon binding, which reduces the binding affinity. Conformational restriction, the process of reducing the number of accessible conformations, is a powerful strategy to pre-organize a molecule into its bioactive conformation, thereby enhancing its potency and selectivity. researchgate.net
For this compound, several rotatable bonds contribute to its conformational flexibility, including the bonds connecting the acetyl and ethyl ester groups to the pyridine ring. Strategies to constrain this flexibility could involve:
Introduction of Rings: Cyclization by bridging two substituents on the pyridine ring can lock the molecule into a more rigid conformation. For example, forming a ring between the acetyl group at the 5-position and the hydroxyl group at the 6-position would create a fused ring system with significantly reduced conformational freedom.
Incorporation of Double or Triple Bonds: Introducing unsaturation in flexible side chains can limit rotation.
Use of Bulky Groups: Strategically placing bulky substituents can restrict the rotation around adjacent bonds.
The impact of such modifications on molecular properties can be profound. A conformationally restricted analog is expected to have a more favorable binding entropy. Furthermore, a more rigid structure can lead to higher selectivity for a specific receptor subtype, as it may not be able to adapt to the binding sites of other receptors. This can result in a better side-effect profile.
However, the design of conformationally restricted analogs is not without challenges. The synthesis of these more complex molecules can be more difficult. Moreover, if the chosen rigid conformation is not the bioactive one, a significant loss of activity will be observed. Therefore, computational methods, such as conformational analysis and molecular docking, are often employed to predict the likely bioactive conformation before embarking on synthetic efforts.
Table 2: Comparison of Flexible vs. Conformationally Restricted Analogs
| Property | Flexible Molecule (e.g., this compound) | Conformationally Restricted Analog |
| Binding Affinity | Potentially lower due to entropic penalty upon binding. | Potentially higher due to a more favorable binding entropy. |
| Selectivity | May bind to multiple receptor subtypes due to conformational adaptability. | Often higher as the rigid structure fits optimally in a specific binding site. |
| Metabolism | Flexible regions may be more susceptible to metabolic enzymes. | Can be more metabolically stable. |
| Synthesis | Generally more straightforward. | Often more complex and challenging. |
Reactivity and Advanced Chemical Transformations of Ethyl 5 Acetyl 6 Hydroxy 2 Methylnicotinate Scaffolds
Oxidative and Reductive Transformations of Pyridine (B92270) and Ester Moieties
The functional groups of ethyl 5-acetyl-6-hydroxy-2-methylnicotinate are susceptible to both oxidative and reductive conditions, allowing for selective modifications of the molecule.
Reductive Transformations:
The pyridine ring and the acetyl group are the primary sites for reduction. The pyridine nucleus can be reduced to a piperidine (B6355638) ring under catalytic hydrogenation conditions. For instance, the reduction of ethyl nicotinate (B505614) to ethyl nipecotinate can be achieved using a chiral heterogeneous catalyst, highlighting the potential for stereoselective reductions of the pyridine ring in related derivatives. soton.ac.ukresearchgate.net
The acetyl group is readily reducible to a secondary alcohol. In studies on the metabolism of 2-acetylpyridine, the enantioselective reduction of the carbonyl group was a predominant transformation. nih.gov This suggests that the acetyl group in this compound can be selectively reduced to the corresponding 1-hydroxyethyl group using appropriate reducing agents like sodium borohydride (B1222165) or through biocatalytic methods.
| Transformation | Reagents and Conditions | Potential Product |
| Pyridine Ring Reduction | Catalytic Hydrogenation (e.g., with a chiral catalyst) | Ethyl 5-acetyl-6-hydroxy-2-methylpiperidine-3-carboxylate |
| Acetyl Group Reduction | Sodium Borohydride, Biocatalysis | Ethyl 6-hydroxy-5-(1-hydroxyethyl)-2-methylnicotinate |
Oxidative Transformations:
While specific oxidative studies on this compound are not extensively documented, the general principles of pyridine and acetyl group oxidation can be considered. The acetyl group can be oxidized to a carboxylic acid group, although this typically requires harsh conditions. More relevant is the biological oxidation of pyruvate (B1213749) to an acetyl group, which proceeds via a multi-step enzymatic process. libretexts.orglumenlearning.comlumenlearning.comkhanacademy.org Applying such transformations in a laboratory setting would likely involve conversion of the acetyl group to a different functional group that is more amenable to oxidation.
The pyridine ring itself is generally resistant to oxidation. However, the synthesis of tropones and tropolones, which can be derived from pyridine precursors, sometimes involves oxidative steps. nih.govrsc.org For example, electrochemical oxidation of cycloheptatrienes, which can be synthesized from pyridine derivatives, yields tropones. nih.gov
| Transformation | Reagents and Conditions | Potential Product |
| Acetyl Group Oxidation | Strong Oxidizing Agents | 3-(ethoxycarbonyl)-2-hydroxy-6-methylnicotinic acid 5-carboxylic acid |
| Pyridine Ring Transformation | Multi-step synthesis involving oxidation | Tropolone derivatives |
Nucleophilic and Electrophilic Substitution Reactions on the Pyridine Ring
The pyridine ring of this compound is an electron-rich system due to the presence of the hydroxyl group, which influences its reactivity towards both nucleophiles and electrophiles.
Nucleophilic Aromatic Substitution (SNAr):
Nucleophilic aromatic substitution on pyridine rings is a well-established reaction class. wikipedia.orgchemistrysteps.com These reactions are particularly facile when the ring is activated by electron-withdrawing groups or when a good leaving group is present. wikipedia.org In the case of this compound, the hydroxyl group is a poor leaving group. However, it can be converted into a better leaving group, such as a tosylate or triflate, to enable nucleophilic substitution. The electron-donating nature of the hydroxyl group would direct nucleophilic attack to the ortho and para positions. A notable example of nucleophilic substitution on a pyridine ring is the Chichibabin reaction, which involves the amination of pyridine. wikipedia.org
Vicarious nucleophilic substitution (VNS) is another powerful method for the C-H functionalization of electron-deficient aromatic rings, including nitropyridines. nih.gov While the target molecule is not nitrated, this methodology highlights the potential for direct C-H functionalization with appropriate nucleophiles under specific conditions.
| Reaction Type | Reagents and Conditions | Potential Outcome |
| SNAr (after OH activation) | 1. Activation of OH (e.g., TsCl, Tf2O) 2. Nucleophile (e.g., RNH2, RO-) | Substitution of the activated hydroxyl group |
| Chichibabin-type Reaction | Strong amide bases (e.g., NaNH2) | Amination of the pyridine ring (positions may vary) |
Electrophilic Aromatic Substitution:
The electron-rich nature of the pyridine ring in this compound makes it susceptible to electrophilic attack. The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. nrochemistry.comwikipedia.orgorganic-chemistry.orgjk-sci.com This reaction employs a Vilsmeier reagent, typically generated from DMF and POCl3, to introduce a formyl group onto the aromatic ring. wikipedia.org Given the activating effect of the hydroxyl group, this reaction could potentially occur at one of the vacant positions on the pyridine ring.
Friedel-Crafts acylation is another common electrophilic aromatic substitution reaction. mdpi.comyoutube.comkhanacademy.org This reaction introduces an acyl group onto an aromatic ring using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. khanacademy.org The success of this reaction on the target molecule would depend on the reactivity of the substituted pyridine ring and potential side reactions with the existing functional groups.
| Reaction Type | Reagents and Conditions | Potential Outcome |
| Vilsmeier-Haack Reaction | DMF, POCl3 | Formylation of the pyridine ring |
| Friedel-Crafts Acylation | Acyl halide/anhydride, Lewis acid (e.g., AlCl3) | Acylation of the pyridine ring |
Cycloaddition Reactions Involving Pyridine-Derived Intermediates, such as Oxidopyridinium Betaines
The pyridine ring of this compound can serve as a precursor to reactive intermediates that can participate in cycloaddition reactions, leading to the formation of complex polycyclic structures.
One of the most significant classes of such intermediates is the 3-oxidopyridinium betaines. These betaines are 1,3-dipoles and can undergo [3+2] and (5+2) cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. researchgate.netnih.gov The cycloaddition of 3-oxidopyridinium betaines is a powerful tool for the synthesis of tropane (B1204802) alkaloids and other bicyclic nitrogen-containing compounds. researchgate.netresearchgate.net The formation of a 3-oxidopyridinium betaine (B1666868) from this compound would likely involve N-alkylation followed by deprotonation of the hydroxyl group.
Pyridinium (B92312) ylides are another class of reactive intermediates that can be generated from pyridine derivatives. These ylides can also participate in [3+2] cycloaddition reactions with electron-deficient alkenes and alkynes to afford indolizine (B1195054) derivatives. researchgate.netnih.govresearchgate.net The generation of a pyridinium ylide from the target molecule would require N-functionalization with a group that can be deprotonated to form the ylide.
| Intermediate | Reaction Type | Dipolarophile | Potential Product Class |
| 3-Oxidopyridinium Betaine | [3+2] Cycloaddition | Alkenes, Alkynes | Tropane-like bicyclic compounds |
| 3-Oxidopyridinium Betaine | (5+2) Cycloaddition | Alkenes, Alkynes | Azabicyclo[3.2.1]octane derivatives |
| Pyridinium Ylide | [3+2] Cycloaddition | Electron-deficient Alkenes/Alkynes | Indolizine derivatives |
Analytical Methodologies for the Research and Development of Nicotinate Derivatives
Advanced Chromatographic Techniques for Separation, Identification, and Quantification
Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. For nicotinate (B505614) derivatives like Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate, techniques such as HPLC, GC-MS, and LC-MS/MS offer distinct advantages depending on the analytical objective and the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of non-volatile or thermally sensitive compounds like this compound. The development of a robust HPLC method is critical for routine analysis, purity assessment, and stability studies.
A common approach for nicotinate derivatives involves reversed-phase (RP) HPLC, which separates compounds based on their hydrophobicity. nih.gov A C18 column is frequently employed as the stationary phase due to its versatility and wide applicability. nih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comresearchgate.net The pH of the aqueous phase is often adjusted with acids like formic acid or phosphoric acid to ensure the analyte is in a consistent, non-ionized state, which leads to sharp, symmetrical peaks. sielc.com
Detection is commonly achieved using an ultraviolet (UV) spectrophotometer, as the pyridine (B92270) ring inherent in nicotinate derivatives exhibits strong absorbance in the UV range. sielc.com The selection of an appropriate wavelength, typically the wavelength of maximum absorbance (λmax), is crucial for achieving high sensitivity. For related nicotinate compounds, detection wavelengths are often set between 250 nm and 280 nm. sielc.comsemanticscholar.org Method validation would confirm linearity, accuracy, precision, and specificity to ensure the reliability of the results. nih.gov
| Parameter | Typical Condition | Rationale |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like nicotinate esters. nih.gov |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient or Isocratic) | Acetonitrile is a common organic modifier; formic acid helps to control peak shape and is MS-compatible. sielc.com |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns, balancing analysis time and separation efficiency. semanticscholar.org |
| Detection | UV at ~265 nm | The conjugated pyridine system of nicotinate derivatives provides strong UV absorbance for sensitive detection. researchgate.net |
| Injection Volume | 10-20 µL | Standard volume to avoid column overloading while ensuring adequate signal. semanticscholar.org |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying impurities, by-products from synthesis, or related volatile substances in a sample of this compound. The direct analysis of the target compound via GC is contingent on its thermal stability and volatility.
In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) onto a capillary column. mdpi.com A common stationary phase for this class of compounds is a nonpolar or mid-polar column, such as one coated with 5%-phenyl-methylpolysiloxane (e.g., HP-5ms). mdpi.com The separation is based on the differential partitioning of analytes between the mobile gas phase and the stationary liquid phase.
The key advantage of GC-MS is the mass spectrometer detector, which fragments the eluting compounds into characteristic ions. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for highly confident identification of the compound and its co-eluting impurities. nih.gov For quantitative analysis, the system can be operated in selected ion monitoring (SIM) mode, which enhances sensitivity by monitoring only specific fragment ions characteristic of the analyte. mdpi.com While some compounds require derivatization to increase their volatility, the ester and acetyl groups on the target molecule may allow for direct GC analysis. researchgate.net
| Parameter | Typical Condition | Rationale |
|---|---|---|
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) | A versatile, robust column suitable for a wide range of semi-volatile organic compounds. mdpi.com |
| Carrier Gas | Helium at 1.0-1.5 mL/min | Inert carrier gas providing good chromatographic efficiency. mdpi.com |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min | A temperature gradient allows for the separation of compounds with a range of boiling points. |
| Mass Spectrometer | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. mdpi.com |
| Scan Mode | Full Scan (m/z 40-500) for identification; SIM for quantification | Full scan provides structural information, while SIM mode increases sensitivity for target analytes. researchgate.net |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Matrices
For the quantification of this compound in complex biological or environmental matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, allowing for the detection of analytes at very low concentrations. mdpi.com
Sample preparation is a critical first step and often involves protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove solid debris. nih.gov The resulting supernatant can then be directly injected or further concentrated. The chromatographic separation is similar to that described for HPLC, often using a C18 column and a gradient elution with a mobile phase of acetonitrile and water containing a modifier like formic acid. researchgate.net
Following elution from the LC column, the analyte is ionized, typically using electrospray ionization (ESI) in positive mode. nih.gov The first quadrupole of the mass spectrometer selects the protonated molecular ion (the precursor ion) of the target compound. This ion is then fragmented in a collision cell, and a second quadrupole selects one or more specific fragment ions (product ions). This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from other components in the matrix. nih.gov This process, known as Selected Reaction Monitoring (SRM), provides exceptional selectivity and sensitivity for quantitative studies. nih.gov
| Parameter | Typical Condition | Rationale |
|---|---|---|
| Chromatography | UPLC/HPLC with C18 column | Provides efficient separation prior to mass analysis. |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile (Gradient) | Standard mobile phase for reversed-phase LC-MS, providing good peak shapes and ionization efficiency. nih.gov |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | The nitrogen atom in the pyridine ring is readily protonated, making positive mode ESI highly effective. nih.gov |
| Mass Analyzer | Triple Quadrupole | Enables Selected Reaction Monitoring (SRM) for high selectivity and sensitivity. nih.gov |
| SRM Transition (Hypothetical) | Precursor Ion (M+H)+ → Product Ion | A specific precursor-to-product ion transition is monitored for unambiguous quantification. |
| Sample Preparation | Protein precipitation or solid-phase extraction | Removes matrix interferences that can suppress the analyte signal. researchgate.net |
Spectrophotometric Methods for Quantitative Analysis in Chemical Research
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. Given the conjugated aromatic system of this compound, this technique is well-suited for its quantification in pure form or in simple solutions where interfering substances are absent.
The first step in developing a spectrophotometric method is to determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of the compound across the UV-Vis spectrum. At λmax, the compound has the highest molar absorptivity, which provides the greatest sensitivity. A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte.
In cases where the sample contains impurities with overlapping absorption spectra, derivative spectrophotometry can be employed. mdpi.com By calculating the first or higher-order derivative of the absorbance spectrum, it is possible to resolve overlapping peaks and quantify the target analyte at a "zero-crossing" point of the interfering substance. researcher.life Validation of the method involves assessing its linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). mdpi.com
| Validation Parameter | Typical Specification | Purpose |
|---|---|---|
| Wavelength (λmax) | Determined experimentally (e.g., 270 nm) | Ensures maximum sensitivity for the analysis. researcher.life |
| Linearity Range | e.g., 1-20 µg/mL | The concentration range over which absorbance is proportional to concentration. |
| Correlation Coefficient (r2) | > 0.999 | Indicates the goodness of fit for the calibration curve. |
| Accuracy (% Recovery) | 98-102% | Measures the closeness of the experimental value to the true value. mdpi.com |
| Precision (% RSD) | < 2% | Measures the degree of agreement among individual test results. |
| Limit of Quantification (LOQ) | Determined experimentally | The lowest concentration that can be measured with acceptable accuracy and precision. mdpi.com |
Synthetic Applications and Derivatization Studies of Ethyl 5 Acetyl 6 Hydroxy 2 Methylnicotinate Analogues
Functionalization and Modification Strategies of the Nicotinate (B505614) Core Structure
Once the core nicotinate scaffold is synthesized, its functional groups offer numerous avenues for modification. The hydroxyl and acetyl groups are particularly amenable to a wide range of chemical transformations.
The hydroxyl group at the 6-position can undergo various reactions. It can be alkylated or acylated to introduce new functional groups or to protect it during subsequent synthetic steps. mdpi.com Furthermore, it can be converted to a leaving group, such as a triflate, to enable cross-coupling reactions for the introduction of aryl, alkyl, or other substituents.
The acetyl group at the 5-position is a versatile handle for derivatization. The carbonyl group can undergo nucleophilic addition, condensation reactions, and reductions. For instance, it can be reacted with amines to form imines or enamines, which can then participate in further cyclization reactions to build more complex heterocyclic systems. osi.lv The methyl group of the acetyl moiety can be deprotonated to form an enolate, which can then be alkylated or acylated. Bromination of the methyl group can also provide a reactive intermediate for further substitution. researchgate.net
C-H functionalization represents a modern and powerful strategy for modifying the pyridine (B92270) ring directly. nih.govnih.gov This approach allows for the introduction of new substituents at positions that might be difficult to access through classical methods. Transition-metal-catalyzed C-H activation can be used to introduce alkyl, aryl, or other functional groups with high selectivity. nih.gov
The ester group of the nicotinate can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives. This provides another point of diversification for creating libraries of compounds for biological screening or for incorporation into larger molecular architectures.
Table 2: Potential Functionalization Reactions on the Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate Scaffold
| Functional Group | Reaction Type | Potential Products |
| 6-Hydroxy | Alkylation/Acylation | Ethers, Esters |
| Conversion to Leaving Group | Triflates, Tosylates for cross-coupling | |
| 5-Acetyl (Carbonyl) | Condensation | Imines, Enamines, Heterocycles |
| Reduction | Secondary Alcohols | |
| 5-Acetyl (Methyl) | Halogenation | α-Halo ketones for substitution |
| Enolate Formation | Alkylated/Acylated derivatives | |
| Ester | Hydrolysis | Carboxylic Acid |
| Amidation | Amides | |
| Pyridine Ring | C-H Functionalization | Arylated/Alkylated Pyridines |
Utilization of Nicotinate Scaffolds as Precursors in Multi-Step Organic Syntheses
The functionalized nicotinate scaffold serves as a valuable starting material in multi-step syntheses of more complex molecules. The strategic arrangement of reactive sites allows for sequential and controlled chemical transformations.
For example, the acetyl and hydroxyl groups can participate in intramolecular cyclization reactions to form fused heterocyclic systems. The reaction of the acetyl group with reagents like dimethylformamide dimethyl acetal (B89532) can lead to the formation of enaminones, which are versatile intermediates for the synthesis of other heterocyclic rings fused to the pyridine core. osi.lv
Nicotinate derivatives can also be used in the synthesis of natural product analogues. The pyridine ring is a common motif in many biologically active natural products, and synthetic routes often rely on the construction and subsequent elaboration of a substituted pyridine core.
In the context of medicinal chemistry, the nicotinate scaffold can be used to synthesize libraries of compounds for structure-activity relationship (SAR) studies. By systematically modifying the substituents on the pyridine ring, chemists can probe the structural requirements for biological activity and optimize the properties of lead compounds.
The versatility of the nicotinate core also extends to the synthesis of ligands for catalysis. The pyridine nitrogen, along with other functional groups on the ring, can coordinate to metal centers, and the electronic and steric properties of the ligand can be fine-tuned by altering the substitution pattern.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate, and how should they be applied?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to identify substituent positions and confirm the ester, acetyl, and hydroxyl groups. Compare chemical shifts with structurally similar nicotinate derivatives (e.g., Ethyl 4-amino-6-chloronicotinate ).
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretch of acetyl at ~1700 cm, O-H stretch of phenol at ~3300 cm) .
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns via high-resolution MS (HRMS). For example, ethyl nicotinate derivatives often show characteristic cleavage at the ester group .
- Data Validation : Cross-reference experimental data with computational predictions (e.g., DFT calculations for NMR shifts) .
Q. What are the optimal storage conditions for this compound to prevent degradation?
- Methodological Answer :
- Temperature : Store at 2–8°C in airtight containers to minimize thermal decomposition. Similar nicotinate esters degrade at higher temperatures, forming byproducts like CO and CO .
- Light Sensitivity : Protect from light to avoid photooxidation of the hydroxyl and acetyl groups .
- Humidity Control : Use desiccants to prevent hydrolysis of the ester moiety. Hydrolysis products may include carboxylic acids and ethanol .
Q. How can researchers synthesize this compound, and what intermediates are critical?
- Methodological Answer :
- Step 1 : Start with a nicotinic acid derivative. For example, Ethyl 6-hydroxy-2-methylnicotinate can be acetylated at the 5-position using acetyl chloride in the presence of a base (e.g., pyridine) .
- Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor by TLC (Rf ~0.3–0.5) .
- Critical Intermediates :
- Ethyl 6-hydroxy-2-methylnicotinate (precursor for acetylation).
- Acetylated intermediate (validate by NMR for acetyl group integration).
Advanced Research Questions
Q. How can researchers resolve discrepancies between observed and theoretical NMR chemical shifts for this compound?
- Methodological Answer :
- Computational Validation : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict NMR shifts. Compare with experimental data .
- Solvent Effects : Account for solvent polarity (e.g., DMSO vs. CDCl) using implicit solvation models in computational tools .
- Impurity Check : Analyze purity via HPLC (C18 column, acetonitrile/water mobile phase). Contaminants like unreacted acetyl chloride may alter shifts .
Q. What experimental design is recommended to investigate the pH-dependent stability of this compound?
- Methodological Answer :
- Buffer Preparation : Use buffers at pH 3–10 (e.g., citrate-phosphate-borate) to simulate physiological and extreme conditions .
- Kinetic Monitoring :
- UV-Vis Spectroscopy : Track absorbance changes at λ~270 nm (aromatic ring) over 24–72 hours.
- HPLC Analysis : Quantify degradation products (e.g., free nicotinic acid derivatives) using a C18 column .
- Data Interpretation : Plot degradation rate vs. pH to identify stability thresholds. Compare with structurally similar compounds (e.g., Ethyl 2-hydroxy-5-nitronicotinate ).
| pH Range | Observed Degradation Products | Analytical Method | Reference |
|---|---|---|---|
| <4 | Hydrolysis to carboxylic acid | HPLC, NMR | |
| 7–8 | Acetyl group oxidation | UV-Vis, MS |
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Molecular Modeling : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites .
- Transition State Analysis : Simulate nucleophilic attack (e.g., by hydroxide) at the ester carbonyl group. Compare activation energies with experimental kinetics .
- Validation : Synthesize and characterize reaction products (e.g., saponification to 5-acetyl-6-hydroxy-2-methylnicotinic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
